

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone chemical properties

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Compound of Interest

Compound Name: (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

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Technical Guide: (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Dronedarone[1][2]. Dronedarone is an antiarrhythmic agent used in the management of atrial fibrillation and atrial flutter[1][2]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this benzofuran derivative.

Chemical and Physical Properties

A summary of the known physical and chemical properties of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone and its closely related demethylated analogue is presented below. The methoxy derivative exhibits lower polarity compared to its hydroxyl counterpart[1].

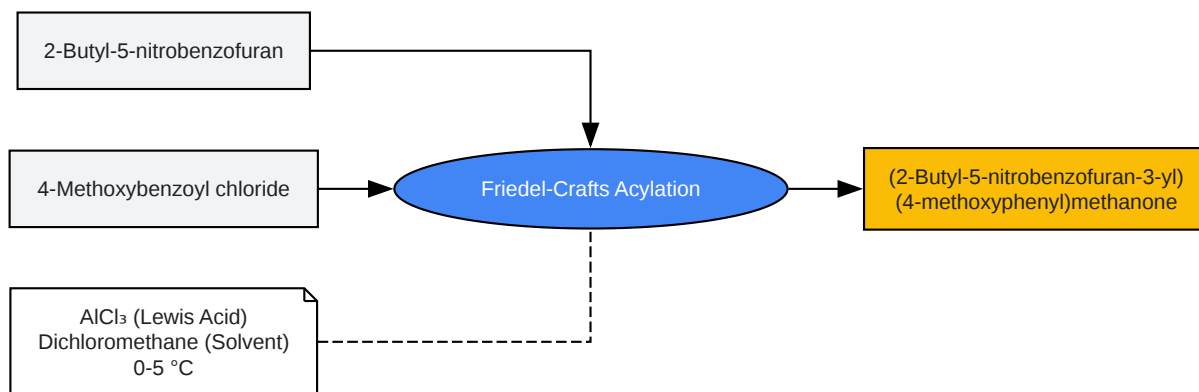
Property	Value	Source
IUPAC Name	(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone	[3]
Synonyms	2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran	[3]
CAS Number	141627-42-1	[3]
Molecular Formula	C ₂₀ H ₁₉ NO ₅	[3][4]
Molecular Weight	353.37 g/mol	[4][5]
Boiling Point	537.7 °C at 760 mmHg	[4]
Appearance	Off-white crystalline powder	[6]
Solubility	Slightly soluble in chloroform and methanol.[2]	[2]
Storage	Room temperature, dry and sealed.[4] Can also be stored at -20°C.[5]	[4][5]

Note: Some physical properties, such as the melting point, are more readily available for the demethylated analogue, (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS: 141645-16-1), which is reported to have a melting point of 129-131°C[2].

Synthesis

The primary route for the synthesis of **(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone** is through a Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a chlorinated solvent like dichloromethane[1].

Synthetic Workflow



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Caption: Synthetic workflow for **(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone**.

Experimental Protocols

Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

A typical experimental procedure involves the slow addition of a solution of 4-methoxybenzoyl chloride to a cooled (0-5 °C) suspension of 2-butyl-5-nitrobenzofuran and aluminum chloride in dichloromethane[1]. The reaction mixture is stirred at this temperature until completion, which can be monitored by thin-layer chromatography (TLC)[1]. Upon completion, the reaction is quenched, and the product is extracted. Purification is generally achieved through recrystallization, for instance, from isopropanol, to yield the final product[1].

Analytical Characterization

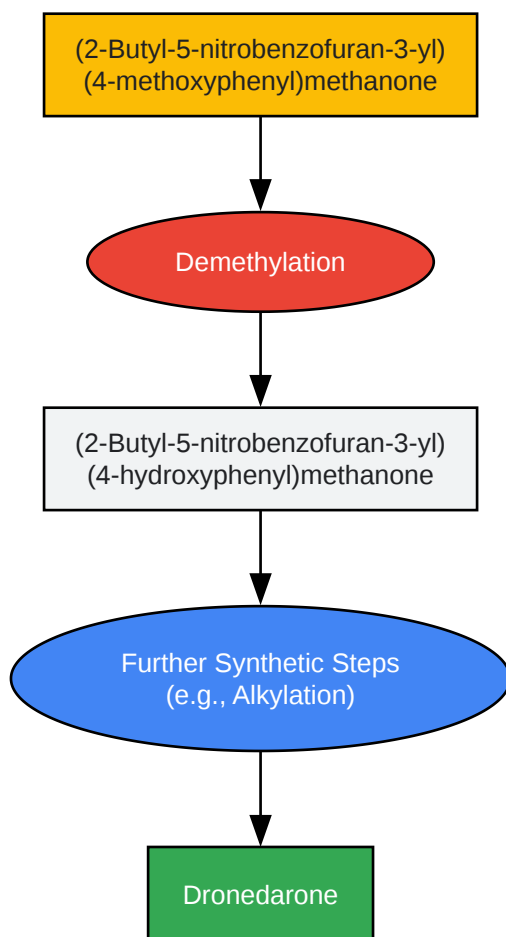
The structural elucidation and purity assessment of **(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone** are performed using standard analytical techniques.

Technique	Expected Observations
^1H NMR	Aromatic protons are expected in the range of δ 6.8–8.2 ppm. Signals corresponding to the butyl group and the methoxy group protons would also be present.
^{13}C NMR	The carbonyl carbon is anticipated to appear around δ 190 ppm.
FT-IR	A characteristic C=O stretching vibration is expected around 1650 cm^{-1} . The asymmetric stretching of the nitro group (NO_2) would likely be observed near 1520 cm^{-1} .
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight of the compound (353.37 g/mol) would confirm its identity.

Biological Activity

There is currently no substantial evidence to suggest that **(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone** possesses inherent biological activity. Its significance in the pharmaceutical field is primarily as a precursor in the synthesis of Dronedarone[1][2]. Dronedarone itself acts as a multi-channel blocker, inhibiting sodium, potassium, and calcium channels, which is central to its antiarrhythmic effects[1].

Logical Relationship in Dronedarone Synthesis



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Caption: Role as a key intermediate in the synthesis of Dronedarone.

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References

- 1. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]
- 2. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS#: 141645-16-1 [m.chemicalbook.com]

- 3. (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | C₂₀H₁₉NO₅ | CID 22595055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone [myskinrecipes.com]
- 5. usbio.net [usbio.net]
- 6. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS 141645-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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